molecular formula C16H12O6 B11835246 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)- CAS No. 61854-35-1

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-

Cat. No.: B11835246
CAS No.: 61854-35-1
M. Wt: 300.26 g/mol
InChI Key: WSSUZYJTLRZPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It is known for its unique structure, which includes a chromenone core substituted with hydroxy and methoxyphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. One common method includes the use of 5,7-dihydroxy-4H-chromen-4-one as a starting material, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one .

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxyphenoxy groups makes it a versatile compound for various applications .

Properties

CAS No.

61854-35-1

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C16H12O6/c1-20-10-2-4-11(5-3-10)21-15-8-13(19)16-12(18)6-9(17)7-14(16)22-15/h2-8,17-18H,1H3

InChI Key

WSSUZYJTLRZPRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.